5-Chloro-3-nitro-1H-indazole
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Overview
Description
5-Chloro-3-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole familyThe presence of both chloro and nitro substituents on the indazole ring makes this compound a compound of interest for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-1H-indazole typically involves the nitration of 5-chloro-1H-indazole. One common method includes the reaction of 5-chloro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and reagents is considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 5-Chloro-3-amino-1H-indazole.
Substitution: 5-Substituted-3-nitro-1H-indazole derivatives.
Scientific Research Applications
5-Chloro-3-nitro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Research: It serves as a model compound for studying the reactivity and properties of indazole derivatives.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-indazole: Lacks the chloro group, which may affect its binding affinity and biological activity.
5-Nitro-1H-indazole: Similar nitro group but lacks the chloro substituent, leading to different reactivity and biological properties.
Uniqueness
5-Chloro-3-nitro-1H-indazole is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-3-nitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAIAVVOZOGDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20760391 |
Source
|
Record name | 5-Chloro-3-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20760391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98083-46-6 |
Source
|
Record name | 5-Chloro-3-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20760391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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